![molecular formula C11H12BrN3O2 B15062477 tert-Butyl 3-bromo-1H-pyrazolo[4,3-c]pyridine-1-carboxylate](/img/structure/B15062477.png)
tert-Butyl 3-bromo-1H-pyrazolo[4,3-c]pyridine-1-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
tert-Butyl 3-bromo-1H-pyrazolo[4,3-c]pyridine-1-carboxylate is a chemical compound with the molecular formula C11H12BrN3O2 It is a derivative of pyrazolo[4,3-c]pyridine, a heterocyclic compound that contains both nitrogen and bromine atoms
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 3-bromo-1H-pyrazolo[4,3-c]pyridine-1-carboxylate typically involves the reaction of pyrazolo[4,3-c]pyridine with tert-butyl bromoacetate under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate or sodium hydride, and a solvent like dimethylformamide (DMF) or tetrahydrofuran (THF). The reaction mixture is heated to a specific temperature, often around 80-100°C, to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity .
Análisis De Reacciones Químicas
Types of Reactions
tert-Butyl 3-bromo-1H-pyrazolo[4,3-c]pyridine-1-carboxylate undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom in the compound can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction Reactions: Reduction of the compound can lead to the formation of reduced derivatives with different functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include:
Nucleophiles: Amines, thiols, alkoxides
Oxidizing Agents: Hydrogen peroxide, potassium permanganate
Reducing Agents: Sodium borohydride, lithium aluminum hydride
The reactions are typically carried out under controlled conditions, such as specific temperatures, solvents, and reaction times, to achieve the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield tert-butyl 3-amino-1H-pyrazolo[4,3-c]pyridine-1-carboxylate, while oxidation reactions can produce this compound oxides .
Aplicaciones Científicas De Investigación
tert-Butyl 3-bromo-1H-pyrazolo[4,3-c]pyridine-1-carboxylate has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including drug development and medicinal chemistry.
Industry: Utilized in the development of new materials, catalysts, and other industrial applications.
Mecanismo De Acción
The mechanism of action of tert-Butyl 3-bromo-1H-pyrazolo[4,3-c]pyridine-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, leading to changes in their activity or function. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparación Con Compuestos Similares
tert-Butyl 3-bromo-1H-pyrazolo[4,3-c]pyridine-1-carboxylate can be compared with other similar compounds, such as:
- tert-Butyl 3-bromo-5-iodo-1H-pyrazolo[3,4-b]pyridine-1-carboxylate
- tert-Butyl 5-bromo-3-iodo-1H-pyrazolo[3,4-b]pyridine-1-carboxylate
- tert-Butyl 5-iodo-1H-pyrazolo[3,4-b]pyridine-1-carboxylate
These compounds share similar structural features but differ in the position and type of halogen atoms. The uniqueness of this compound lies in its specific substitution pattern, which can influence its reactivity and applications .
Propiedades
Fórmula molecular |
C11H12BrN3O2 |
|---|---|
Peso molecular |
298.14 g/mol |
Nombre IUPAC |
tert-butyl 3-bromopyrazolo[4,3-c]pyridine-1-carboxylate |
InChI |
InChI=1S/C11H12BrN3O2/c1-11(2,3)17-10(16)15-8-4-5-13-6-7(8)9(12)14-15/h4-6H,1-3H3 |
Clave InChI |
RDAJIWZWKOBYGO-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC(=O)N1C2=C(C=NC=C2)C(=N1)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


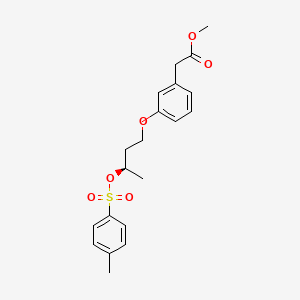

![[(2R,4aR,7aS)-2-methyl-1H,2H,4aH,5H,6H,7H,7aH-pyrrolo[3,4-b]pyridin-7a-yl]methanol](/img/structure/B15062399.png)
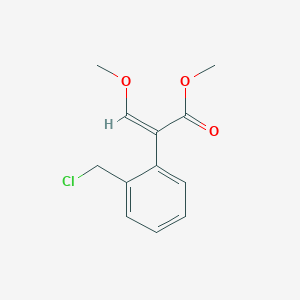
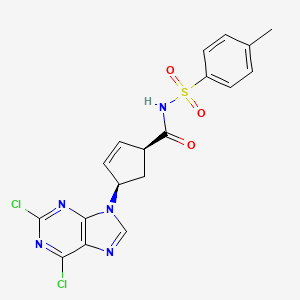
![7-(1-Methylethyl)-spiro[2h-1-benzopyran-2,4'-piperidin]-4(3h)-one hydrochloride](/img/structure/B15062435.png)
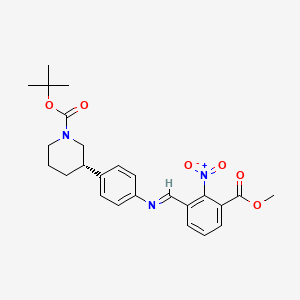
![2-(3-Bromophenyl)imidazo[1,2-A]pyridine-8-carbonitrile](/img/structure/B15062442.png)
![N-(2-(3-(Piperazin-1-ylmethyl)imidazo[2,1-b]thiazol-6-yl)phenyl)pyrazine-2-carboxamide hydrochloride](/img/structure/B15062447.png)
![1-(4-chlorophenyl)[1,2,4]triazolo[4,3-a]quinoxalin-4(5H)-one](/img/structure/B15062451.png)
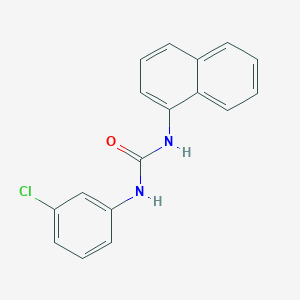
![Benzoic acid, 3-amino-2-[(ethoxycarbonyl)[[2'-[1-(triphenylmethyl)-1H-tetrazol-5-yl][1,1'-biphenyl]-4-yl]methyl]amino]-, methyl ester](/img/structure/B15062464.png)

![di-tert-butyl((2S,3S)-3-(tert-butyl)-4-(2,6-dimethoxyphenyl)-2,3-dihydrobenzo[d][1,3]oxaph osphol-2-yl)phosphine oxide](/img/structure/B15062471.png)
